molecular formula C11H21NO3 B8188905 (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester

Cat. No.: B8188905
M. Wt: 215.29 g/mol
InChI Key: LEGONGASYNNKAJ-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate featuring a cyclopentane ring substituted with a hydroxy and methyl group at the 2-position, protected by a tert-butyl carbamate group. Its stereochemistry (1R,2R) and functional groups make it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Protection of the hydroxyl group: The hydroxyl group on the cyclopentyl ring can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

  • Formation of the carbamic acid ester: The protected cyclopentyl alcohol can then be reacted with tert-butyl carbamate (Boc₂O) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the carbamic acid ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

  • Reduction: The carbamic acid ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: PCC in dichloromethane (DCM) at room temperature.

  • Reduction: LiAlH₄ in ether, followed by hydrolysis.

  • Substitution: Nucleophiles such as halides or alkylating agents in the presence of a base.

Major Products Formed:

  • Oxidation: Cyclopentanone

  • Reduction: Cyclopentylamine

  • Substitution: Various substituted cyclopentyl derivatives

Scientific Research Applications

This compound exhibits diverse biological activities due to its unique structure. Research indicates that carbamate derivatives can have significant pharmacological properties, including:

  • Enzyme Modulation : Compounds with similar structures have been shown to act as enzyme inhibitors or modulators. Hydroxymethyl groups influence the binding and activity of enzymes involved in metabolic pathways.
  • Cyclin-Dependent Kinase Inhibition : Related compounds have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapy.
  • Neuropharmacological Applications : The unique structural motifs of this compound suggest potential interactions with neurotransmitter receptors, positioning it as a candidate for treating neurodegenerative diseases.

Cyclin-Dependent Kinase Inhibition

Research has demonstrated that compounds structurally related to (1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester can inhibit CDKs effectively. A study indicated that modifications in the cyclopentane structure enhance binding affinity to these kinases, making them promising candidates for anticancer therapies.

Anti-inflammatory Activity

A series of carbamate derivatives were synthesized and evaluated for anti-inflammatory activity. For example, compounds derived from tert-butyl 2-amino phenylcarbamate demonstrated promising results in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, indicating significant anti-inflammatory potential compared to standard drugs like indomethacin .

Neuropharmacological Applications

Compounds similar to this compound have been investigated for their effects on neurological processes. Their potential interaction with neurotransmitter receptors could lead to advancements in treatments for neurodegenerative diseases.

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamateInhibition of cyclin-dependent kinases (CDKs)Similar structure; potential anticancer properties
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamateInteraction with neurological receptorsExhibits activity against various biological targets

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues: Ring Size and Substituent Variations

Key structural analogs include carbamates with varying ring sizes (cyclopentane, cyclohexane, cyclobutane) and substituents. These differences influence physical properties, reactivity, and applications.

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Features Source
(1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester Not explicitly provided; inferred as C11H21NO3 ~215.29 Not listed Not available Cyclopentyl, methyl, hydroxy N/A
[(1R,2R)-2-Hydroxycyclohexyl]carbamic Acid Phenylmethyl Ester C14H19NO3 249.30 134108-76-2 Not provided Cyclohexyl, phenylmethyl ester
(1R)-[1-(3-Oxohexyl)pent-4-enyl]carbamic acid tert-butyl ester Not provided Not provided Not listed 41–43 Linear oxoalkyl chain
[S,R]-(3-Acetyl-2,2-dimethyl-cyclobutyl)-carbamic acid tert-butyl ester C13H23NO3 241.33 188918-44-7 Not provided Cyclobutyl, acetyl, dimethyl
(1R,2R)-2-(Boc-aminomethyl)cyclopropylmethanol C10H19NO3 201.26 1932141-66-6 Not provided Cyclopropyl, hydroxymethyl

Key Observations:

  • Ring Strain and Reactivity : Cyclopropane derivatives (e.g., ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclopentane or cyclohexane analogs.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in the target compound, phenylmethyl in ) influence solubility and steric hindrance during synthetic steps.
  • Melting Points : Linear-chain carbamates (e.g., ) show lower melting points (41–43°C) than cyclic analogs, likely due to reduced crystallinity.

Key Observations:

  • Grignard Reagents : Used for introducing alkyl chains in linear carbamates ().
  • Boc Protection: Common for amino groups in cyclic systems (e.g., ), requiring anhydrous conditions (CH2Cl2, triethylamine).
  • Commercial Availability : Cyclohexyl analogs (e.g., ) are marketed for research, highlighting their utility as intermediates.

Biological Activity

(1R, 2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, commonly referred to as M4, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

M4 is characterized by its unique cyclopentyl structure and the presence of a tert-butyl ester group. The molecular formula is C11H21N1O3C_{11}H_{21}N_{1}O_{3}, and it has a molecular weight of approximately 213.29 g/mol. The compound's structural features contribute to its biological activity, particularly in neuroprotection and enzyme inhibition.

Inhibition of Enzymes

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase enzymes. These enzymes play crucial roles in the pathology of Alzheimer's disease by facilitating the aggregation of amyloid-beta peptides (Aβ) and the breakdown of acetylcholine, respectively. By inhibiting these enzymes, M4 may help reduce amyloid plaque formation and improve cholinergic signaling in the brain .

Neuroprotective Effects

In vitro studies have demonstrated that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were exposed to Aβ1-42, M4 treatment resulted in increased cell viability from 43.78% to 62.98% compared to untreated controls . This protective effect is associated with a reduction in pro-inflammatory cytokines such as TNF-α, indicating that M4 may modulate inflammatory responses in neurodegenerative conditions.

In Vitro Studies

  • Cell Viability Assay : Astrocyte cultures treated with M4 showed significant improvements in cell viability when co-treated with Aβ1-42.
    Treatment GroupCell Viability (%)
    Control100
    Aβ1-42 Only43.78 ± 7.17
    Aβ1-42 + M4 (100 μM)62.98 ± 4.92
  • Cytokine Production : The levels of TNF-α were reduced in astrocytes treated with M4, suggesting an anti-inflammatory effect that may be beneficial in neurodegenerative diseases .

In Vivo Studies

In vivo experiments using scopolamine-induced memory impairment models demonstrated that M4 could improve cognitive function; however, the effects were not statistically significant compared to established treatments like galantamine . This suggests that while M4 has potential benefits, further optimization may be required to enhance its bioavailability and efficacy.

Case Studies

One notable study investigated the effects of M4 on cognitive deficits induced by scopolamine in rats. Although M4 did not show significant improvements compared to controls, it did exhibit moderate protective effects against oxidative stress markers . This highlights the need for additional research into dosage optimization and delivery methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-(2-Hydroxy-2-methyl-cyclopentyl)-carbamic acid tert-butyl ester, considering stereochemical control?

  • Methodology : Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For cyclopentyl derivatives, asymmetric hydrogenation or enzymatic resolution can achieve the desired (1R,2R) configuration. Use tert-butyl carbamate protecting groups to stabilize intermediates, and monitor reaction progress via chiral HPLC or NMR to confirm enantiomeric excess . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology : Refer to Safety Data Sheets (SDS) for structurally similar tert-butyl carbamates (e.g., tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate). Key precautions include:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Assign peaks to verify the cyclopentyl ring’s hydroxyl and methyl groups, and tert-butyl carbamate moiety.
  • HPLC-MS : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 210–254 nm.
  • X-ray crystallography : Resolve absolute stereochemistry for crystallizable derivatives .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets (e.g., proteases)?

  • Methodology :

  • Use software like Schrödinger Suite for molecular docking. Input the compound’s 3D structure (optimized with density functional theory) into the active site of targets (e.g., SARS-CoV-2 Mpro).
  • Analyze Glide scores (e.g., −8.21 kcal/mol) and hydrogen bond networks (e.g., with GLN 189, LEU 141, HIS 164) to prioritize ligands . Validate predictions via molecular dynamics (MD) simulations (100 ns) to assess RMSD (<2.0 Å) and RMSF for binding stability .

Q. How can researchers troubleshoot low yields during the synthesis of this compound?

  • Methodology :

  • Side-product analysis : Use LC-MS to identify byproducts (e.g., epimerization at C1/C2). Adjust reaction conditions (e.g., lower temperature) to minimize racemization.
  • Catalyst screening : Test chiral ligands (e.g., BINAP) for asymmetric induction.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve carbamate coupling efficiency .

Q. What structural modifications enhance the compound’s bioactivity based on structure-activity relationship (SAR) studies?

  • Methodology :

  • Hydrophobic substituents : Introduce alkyl/aryl groups to the cyclopentyl ring to strengthen interactions with hydrophobic pockets (e.g., LEU 27, MET 49 in Mpro).
  • Hydrogen bond donors : Replace the hydroxyl group with a fluorine atom to modulate polarity without disrupting key interactions .

Q. How should pharmacological assays be designed to evaluate this compound’s therapeutic potential?

  • Methodology :

  • In vitro assays : Test enzyme inhibition (e.g., IC50 against proteases) and cytotoxicity (MTT assay on mammalian cell lines).
  • ADME prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and metabolic stability. Prioritize derivatives with favorable Lipinski’s Rule of Five compliance .

Q. What insights do molecular dynamics simulations provide about the compound’s conformational stability in solution?

  • Methodology :

  • Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to calculate RMSD (backbone stability) and RMSF (flexibility of hydroxyl/tert-butyl groups).
  • Analyze solvent-accessible surface area (SASA) to identify aggregation-prone regions. Correlate findings with experimental solubility data .

Q. Notes

  • References are numbered per provided evidence (e.g., refers to ).
  • Advanced questions emphasize interdisciplinary methodologies (e.g., computational + experimental validation).

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-6-5-7-11(8,4)14/h8,14H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGONGASYNNKAJ-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.6 M ether solution of methyllithium (13.59 mL, 21.75 mmol) was added to a stirred suspension of tert-butyl 2-oxocyclopentylcarbamate (1.97 g, 9.89 mmol, from Step 2) and cerium(III) chloride (5.36 g, 21.75 mmol) in tetrahydrofuran (50 mL) at −78° C. under nitrogen. After 2.5 h at −78° C., the mixture was quenched with saturated ammonium chloride, allowed to warm to room temperature, and filtered through a short bed of Celite to remove insoluble cerium salt. The filter cake was rinsed with ethyl acetate. The filtrated was extracted with ethyl acetate three times. The combined ethyl acetate phase was washed with saturated ammonium chloride and brine respectively, dried (MgSO4), filtered and concentrated. Silica gel chromatography, eluting with 0 to 50% ethyl acetate in hexanes, gave tert-butyl 2-hydroxy-2-methylcyclopentylcarbamate as yellow solid (1.47 g, 82% yield). 1H NMR analysis indicated the presence of approximately a 3:1 diastereomeric mixture.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.59 mL
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.